Computational Property Differentiation: 7-Azaspiro[3.5]nonane-6,8-dione vs. 2-Azaspiro[3.5]nonane-1,7-dione
7-Azaspiro[3.5]nonane-6,8-dione (target) exhibits a calculated LogP of 0.59 and TPSA of 46.17 Ų, reflecting the precise positioning of the two carbonyl groups adjacent to the nitrogen within the imide-like ring . In contrast, the structural isomer 2-azaspiro[3.5]nonane-1,7-dione (CAS 1124-95-4), where the nitrogen is relocated to position 2 and diones occupy positions 1 and 7, generates two spatially separated carbonyl environments with distinct hydrogen-bonding geometry. While an exact TPSA value for this comparator was not retrievable from non-prohibited sources, the regioisomeric shift alters the electronic distribution and conformational profile, directly affecting fragment-based screening hit rates and target engagement consistency .
| Evidence Dimension | Calculated LogP and TPSA as determinants of permeability and solubility |
|---|---|
| Target Compound Data | LogP = 0.59; TPSA = 46.17 Ų; H-Acceptors = 2; H-Donors = 1; Rotatable Bonds = 0 |
| Comparator Or Baseline | 2-Azaspiro[3.5]nonane-1,7-dione (CAS 1124-95-4): LogP and TPSA data not available from non-prohibited sources; spatial separation of dione functionalities predicted to alter hydrogen-bonding capacity |
| Quantified Difference | Not calculable without comparator data; qualitative class-level inference on electronic topology differentiation |
| Conditions | Computed chemical properties from vendor datasheets ; structural analysis based on canonical SMILES comparison |
Why This Matters
For procurement in fragment-based drug design or parallel medicinal chemistry, the distinct LogP and TPSA of the target define a unique property window; substitution with an untested regioisomer risks shifting solubility-permeability balance and invalidating established structure-activity relationships.
